MRS2365

説明

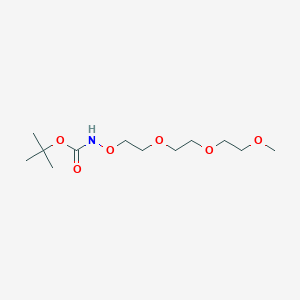

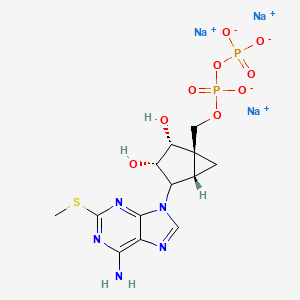

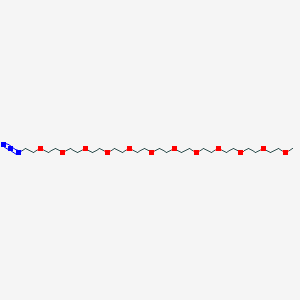

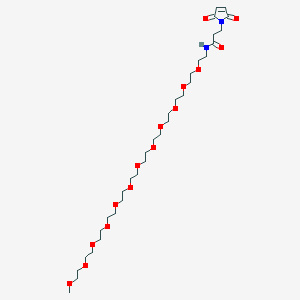

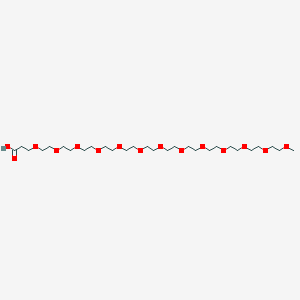

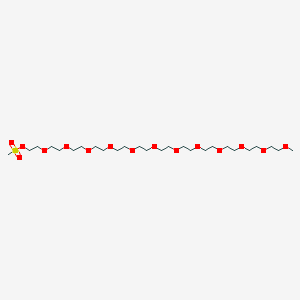

MRS2365 is a highly potent, selective P2Y1 receptor agonist . It displays no activity at P2Y12 receptors and only very low agonist activity at P2Y13 receptors . It increases the upregulation of NTPDase1 by ATP γ S .

Synthesis Analysis

MRS2365 is synthesized as a highly potent and selective P2Y1 agonist .Molecular Structure Analysis

The molecular weight of MRS2365 is 549.28 . Its molecular formula is C13H16N5O9P2SNa3 . The InChI Key for MRS2365 is ZYPJOXVKTCEBCA-PVMCGCOJSA-K .Chemical Reactions Analysis

MRS2365 is a prodrug of the nucleoside metabolite AST-004 (MRS4322) . The nucleoside metabolites of MRS2365 and 2-methylthio-ADP are adenosine receptor (AR) agonists, notably at A3 and A1ARs .Physical And Chemical Properties Analysis

MRS2365 has a molecular weight of 549.28 . Its molecular formula is C13H19N5Na3O9P2S . It is recommended to store MRS2365 at -20°C .科学的研究の応用

Apoptosis and Proliferation Inhibition in Prostate Cancer

MRS2365 has been shown to induce apoptosis and inhibit the proliferation of prostate cancer cells. Activation of the P2Y1 receptor by MRS2365 led to apoptosis in PC-3 prostate cancer cells, suggesting its potential as a therapeutic strategy for prostate cancer (Wei et al., 2011).

Role in Prodrugs of Adenosine Receptor Agonists

Research has indicated that MRS2365 and other nucleotide P2Y1 receptor agonists act as prodrugs of adenosine receptor agonists. This suggests that their efficacy in models of traumatic brain injury and stroke may be attributed to adenosine receptor activation rather than P2Y1 receptor activation (Liston et al., 2020).

Cognitive Function Impairment in Rats

The selective agonist MRS2365 was found to impair cognitive functions when applied to the rat medial prefrontal cortex. It affected tasks related to working memory, impulse control, and behavioral flexibility, suggesting a role of P2Y1 receptors in cognitive processes (Koch et al., 2015).

Desensitization of P2Y1 Receptors in Human Platelets

MRS2365 was found to be a subtype-specific agonist for the P2Y1 receptor in human platelets. Its activation led to rapid desensitization of these receptors, affecting platelet shape change and aggregation, which is relevant for understanding platelet behavior and potential therapeutic targets (Bourdon et al., 2006).

Visceral Hypersensitivity in Experimental Irritable Bowel Syndrome

MRS2365 was used to demonstrate the role of P2Y1 receptors in visceral hypersensitivity in rats with experimental irritable bowel syndrome. It suggests that antagonists of P2Y1R may be valuable in treating abdominal pain in IBS (Wu et al., 2017).

Peripheral Chemoreceptor Modulation

MRS2365 has been implicated in peripheral chemoreceptor modulation of breathing, sympathetic activity, and blood pressure. This finding is significant for understanding the molecular mechanisms linking peripheral chemoreceptor drive to hypertension (Wenker et al., 2013).

Safety And Hazards

特性

IUPAC Name |

trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7?,8+,9+,13+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPJOXVKTCEBCA-PVMCGCOJSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N5Na3O9P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 90488743 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)